GW3965

Catalog No.
S567592
CAS No.
405911-09-3
M.F
C33H31ClF3NO3
M. Wt
582 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW3965

CAS Number

405911-09-3

Product Name

GW3965

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

Molecular Formula

C33H31ClF3NO3

Molecular Weight

582 g/mol

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Synonyms

GW 3965, GW-3965, GW3965

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Description

GW 3965 is a diarylmethane.
GW-3965 is a liver X receptor ligand.
  • Potential Anti-Cancer Properties: Some studies suggest RGX-104 may have anti-cancer properties. A 2008 study published in the journal Cancer Research investigated its effect on histone deacetylase (HDAC) enzymes, which are involved in cancer cell growth. The study found that RGX-104 inhibited the activity of certain HDAC enzymes in human leukemia cells []. However, further research is needed to determine its efficacy and safety in cancer treatment.

GW3965 is a synthetic compound classified as a liver X receptor agonist, specifically targeting the human isoforms of liver X receptor alpha and beta. Its chemical formula is C33H31ClF3NO3C_{33}H_{31}ClF_3NO_3, and it has a molecular weight of approximately 582.05 g/mol. The compound is recognized for its role in regulating cholesterol homeostasis and inflammatory responses in various biological systems. Structurally, it is characterized by a complex arrangement that includes a chloro and trifluoromethyl group, contributing to its unique pharmacological properties.

That modulate gene expression related to lipid metabolism and inflammation. For example, it has been shown to enhance the expression of genes involved in cholesterol efflux and fatty acid metabolism while inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha in certain cell types .

The compound's interaction with liver X receptors also influences the regulation of enzymes such as cholesterol 7-alpha-hydroxylase, which plays a critical role in bile acid synthesis and cholesterol metabolism .

  • Formation of the Core Structure: Initial reactions involve the creation of the diphenylethylamine framework.
  • Introduction of Functional Groups: Subsequent steps introduce the chloro and trifluoromethyl groups, which are crucial for biological activity.
  • Final Modifications: The last stages involve coupling reactions to form the complete structure of GW3965, ensuring high purity and yield.

Specific methodologies may vary based on laboratory protocols but generally follow established organic synthesis techniques.

GW3965 has several potential applications in biomedical research and therapeutic development:

  • Cholesterol Regulation: As a liver X receptor agonist, it is studied for its ability to manage cholesterol levels and prevent atherosclerosis.
  • Anti-inflammatory Therapy: Its capacity to modulate inflammatory responses makes it a candidate for treating conditions like sepsis or chronic inflammatory diseases.
  • Hypertension Treatment: Preliminary studies suggest that GW3965 may have utility in managing blood pressure through its effects on vascular reactivity .

Research on GW3965 has highlighted its interactions with various biological pathways:

  • Liver X Receptor Activation: GW3965 activates both liver X receptor alpha and beta, leading to significant changes in gene expression related to lipid metabolism and inflammation .
  • Cytokine Modulation: Studies indicate that GW3965 can attenuate the production of pro-inflammatory cytokines in immune cells, particularly in models of endotoxemia .
  • Vascular Effects: The compound has been shown to influence vascular smooth muscle responses, indicating potential cardiovascular benefits .

Several compounds share structural or functional similarities with GW3965. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
T0901317C22H25ClF3N2O3Liver X receptor agonistSelective for liver X receptor alpha
SR9243C28H30ClF3N2O4Liver X receptor agonistMore potent against LXR beta
GSK2033C23H24ClF3N2O4Liver X receptor agonistSelective LXR beta activity

Uniqueness of GW3965

GW3965 is distinguished by its high potency towards both liver X receptor isoforms (with EC50 values of 190 nM for liver X receptor alpha and 30 nM for liver X receptor beta) compared to other similar compounds . Its specific structural features contribute to its unique pharmacological profile, making it a valuable tool in research focused on lipid metabolism and inflammation modulation.

Molecular Formula and Weight

GW3965 is a synthetic liver X receptor (LXR) agonist with the molecular formula C₃₃H₃₁ClF₃NO₃ and a molecular weight of 582.0 g/mol for the free base form. Its hydrochloride salt (GW3965 HCl) has a molecular formula of C₃₃H₃₂Cl₂F₃NO₃ and a molecular weight of 618.5 g/mol. The compound’s structural complexity arises from its diarylmethane core, which includes a chlorine atom, trifluoromethyl group, and acetic acid moiety.

Table 1: Molecular Characteristics of GW3965

PropertyValue
Molecular FormulaC₃₃H₃₁ClF₃NO₃ (free base)
Molecular Weight582.0 g/mol (free base)
Hydrochloride FormulaC₃₃H₃₂Cl₂F₃NO₃
Hydrochloride Weight618.5 g/mol

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for GW3965 is 2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid. This name reflects its tertiary amine backbone, chloro-trifluoromethylbenzyl group, and diphenylethyl side chain, which are critical for its receptor-binding activity.

Physical and Chemical Properties

GW3965 exhibits limited aqueous solubility (<0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL). Its partition coefficient (LogP), calculated using the SMILES string C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4, is approximately 6.2, indicating high lipophilicity. The compound’s carboxylic acid group confers a pKa of ~4.5, enabling ionization under physiological conditions. Stability studies suggest GW3965 remains intact in DMSO at 4°C for months but degrades in aqueous solutions at pH >7.

Table 2: Physicochemical Properties

PropertyValue
Solubility (DMSO)≥100 mg/mL
Solubility (Water)<0.1 mg/mL
LogP (calculated)6.2
pKa~4.5 (carboxylic acid)

Synthesis and Structural Development

GW3965 was synthesized through a modular approach involving:

  • Core Assembly: Coupling 2-chloro-3-(trifluoromethyl)benzylamine with 2,2-diphenylethyl bromide to form the tertiary amine backbone.
  • Side Chain Addition: Introducing a propoxy linker via nucleophilic substitution, followed by esterification of the phenylacetic acid group.
  • Final Hydrolysis: Converting the ester intermediate to the free carboxylic acid under basic conditions.

Key innovations during development included optimizing the diphenylethyl group for LXR selectivity and the trifluoromethyl-chlorophenyl moiety for metabolic stability.

Structural Comparison with Other LXR Agonists

GW3965 is structurally distinct from other LXR agonists like T0901317 and LXR-623:

Table 3: Comparison of GW3965 with Other LXR Agonists

AgonistMolecular FormulaEC₅₀ (LXRα/LXRβ)SelectivityKey Structural Features
GW3965C₃₃H₃₁ClF₃NO₃190 nM / 30 nM>10-fold over PXR, CARDiaryl methane, acetic acid terminus
T0901317C₁₇H₁₂F₉NO₃S20 nM / 50 nMBinds PXR, FXRSulfonamide core, hexafluoropropanol
LXR-623C₂₁H₁₂ClF₅N₂24 nM / 179 nMBrain-penetrantImidazopyridine, chlorophenyl group

GW3965’s carboxylic acid group enhances hydrogen bonding with LXR’s ligand-binding domain (Arg305 and Glu281), while T0901317 relies on sulfonamide interactions. Unlike T0901317, GW3965 avoids off-target effects on pregnane X receptor (PXR).

Physiochemical Parameters and Partition Coefficients

GW3965’s high lipophilicity (LogP 6.2) facilitates membrane permeability but limits bioavailability. Its polar surface area (PSA) of 86 Ų suggests moderate blood-brain barrier penetration. The hydrochloride salt improves crystallinity and storage stability.

Table 4: Partition Coefficients and Solubility

ParameterValue
LogP6.2 (calculated)
LogD (pH 7.4)3.8
Polar Surface Area86 Ų
Solubility (Ethanol)<1 mg/mL

XLogP3

5.9

UNII

6JI5YOG7RC

Other CAS

405911-09-3

Wikipedia

Gw-3965

Dates

Modify: 2023-08-15

Explore Compound Types